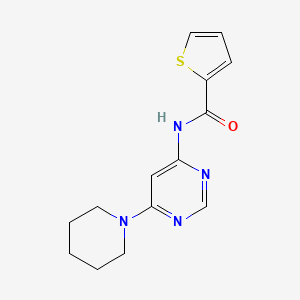
PROTAC FLT-3 degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El degradador PROTAC FLT-3 1 es un compuesto diseñado para la degradación específica de proteínas. Es una quimera de direccionamiento de proteólisis basada en von Hippel-Lindau (PROTAC) que se dirige específicamente a la duplicación en tándem interna de la proteína quinasa de tirosina 3 similar a FMS (FLT-3). Este compuesto ha mostrado una actividad antiproliferativa significativa y la capacidad de inducir apoptosis en las células .
Mecanismo De Acción
El mecanismo de acción del degradador PROTAC FLT-3 1 implica la formación de un complejo ternario entre la proteína FLT-3, la molécula PROTAC y la ligasa de ubiquitina E3. Este complejo facilita la ubiquitinación de la proteína FLT-3, marcándola para su degradación por el proteasoma. La degradación de FLT-3 conduce a la inhibición de las vías de señalización descendentes que promueven la proliferación y supervivencia celular, lo que finalmente da como resultado la apoptosis .
Análisis Bioquímico
Biochemical Properties
PROTAC FLT-3 Degrader 1 interacts with the FLT-3 ITD, a type of protein biomolecule . The nature of this interaction is based on the principle of targeted protein degradation, where this compound binds to the FLT-3 ITD and triggers its degradation .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the FLT-3 ITD, which leads to its degradation . This degradation process results in the inhibition of FLT-3 ITD’s function, thereby exerting its anti-proliferative effects .
Temporal Effects in Laboratory Settings
Its stability and degradation are crucial factors that influence its long-term effects on cellular function .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del degradador PROTAC FLT-3 1 implica la conjugación de un ligando que se une a la proteína FLT-3 con un ligando que recluta una ligasa de ubiquitina E3, conectados por un enlace. Las rutas de síntesis específicas y las condiciones de reacción son propiedad y generalmente implican múltiples pasos de síntesis orgánica, incluidas reacciones de acoplamiento, purificación y caracterización .
Métodos de producción industrial: La producción industrial del degradador PROTAC FLT-3 1 probablemente implicaría técnicas de síntesis orgánica a gran escala, incluido el uso de sintetizadores automatizados, cromatografía líquida de alto rendimiento para purificación y rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El degradador PROTAC FLT-3 1 experimenta principalmente reacciones de unión y degradación en lugar de reacciones químicas tradicionales como la oxidación o la reducción. La reacción clave es la formación de un complejo ternario entre la proteína FLT-3, la molécula PROTAC y la ligasa de ubiquitina E3 .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis del degradador PROTAC FLT-3 1 incluyen varios disolventes orgánicos, agentes de acoplamiento y grupos protectores. Las condiciones generalmente implican temperaturas controladas, atmósferas inertes y niveles de pH específicos para garantizar la estabilidad y la reactividad de los intermediarios .
Principales productos formados: El producto principal que se forma a partir de la reacción del degradador PROTAC FLT-3 1 es la proteína FLT-3 ubiquitinada, que posteriormente es degradada por el proteasoma. Esto da como resultado la reducción de los niveles de proteína FLT-3 dentro de la célula .
Aplicaciones Científicas De Investigación
El degradador PROTAC FLT-3 1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de degradación específica de proteínas y el diseño de nuevas moléculas PROTAC. En biología, se emplea para investigar el papel de FLT-3 en los procesos celulares y los estados de enfermedad. En medicina, tiene posibles aplicaciones terapéuticas para el tratamiento de cánceres que implican mutaciones de FLT-3, como la leucemia mieloide aguda. En la industria, se utiliza en el descubrimiento y desarrollo de fármacos para identificar y validar nuevos objetivos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares al degradador PROTAC FLT-3 1 incluyen otras moléculas PROTAC que se dirigen a diferentes proteínas, como BRD4, BTK y AR. Estos compuestos también utilizan el mecanismo PROTAC para inducir la degradación específica de proteínas .
Singularidad: El degradador PROTAC FLT-3 1 es único en su especificidad para la duplicación en tándem interna de FLT-3, que es una mutación común en ciertos tipos de leucemia. Esta especificidad permite la degradación específica de la proteína FLT-3 mutante, lo que proporciona una posible ventaja terapéutica sobre los inhibidores de moléculas pequeñas tradicionales que pueden tener efectos fuera del objetivo .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)
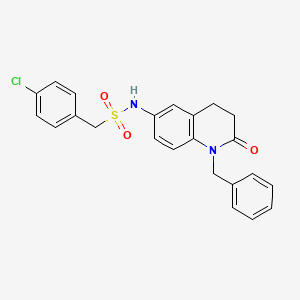
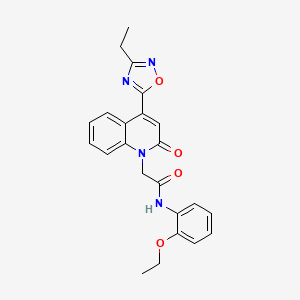
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)
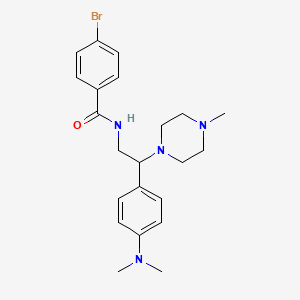
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
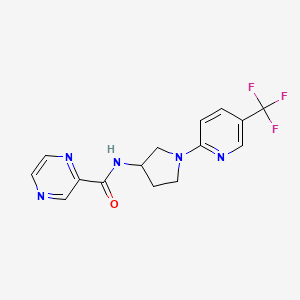
![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
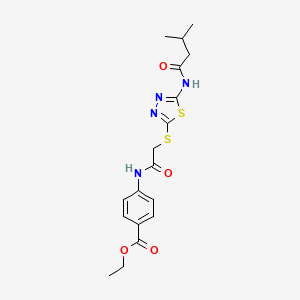
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
![N-[4-(morpholin-4-yl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2721267.png)
